molecular formula C9H9Cl3N2 B13741900 3-Amino-7-chloroquinoline dihydrochloride

3-Amino-7-chloroquinoline dihydrochloride

Cat. No.: B13741900
M. Wt: 251.5 g/mol
InChI Key: RUPLHGWAGAMBJK-UHFFFAOYSA-N
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Description

3-Amino-7-chloroquinoline dihydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-chloroquinoline dihydrochloride can be achieved through several methods. One common approach involves the use of 4-chloro-1-methyl-2-nitrobenzene as a starting material. The process includes the following steps :

    Formylation Reaction: 4-chloro-1-methyl-2-nitrobenzene reacts with N,N-dimethylformamide dimethyl acetal to produce 4-chloro-2-nitrobenzaldehyde.

    Cyclization Reaction: The 4-chloro-2-nitrobenzaldehyde undergoes cyclization with 3,3-diethoxypropionic acid ethyl ester to form 7-chloro-3-quinolinecarboxylic acid ethyl ester.

    Hydrolysis: The ester is hydrolyzed under alkaline conditions to yield 7-chloro-3-quinolinecarboxylic acid.

    Curtius Rearrangement: The acid undergoes Curtius rearrangement with azidodiphenylphosphate to produce 3-tert-butyloxycarbonyl amino-7-chloroquinoline.

    Deprotection: Finally, the tert-butyloxycarbonyl group is removed to obtain 3-Amino-7-chloroquinoline.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps. The process is designed to be cost-effective, with high yields and easy scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-chloroquinoline dihydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro position.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Condensation Reactions: The amino group allows for condensation reactions with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Scientific Research Applications

3-Amino-7-chloroquinoline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-7-chloroquinoline dihydrochloride involves its interaction with biological targets. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and parasite death. The compound may also interact with DNA and enzymes, disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5,7-dichloroquinoline dihydrochloride
  • 4-Amino-7-chloroquinoline
  • 4-Amino-8-chloroquinoline

Uniqueness

3-Amino-7-chloroquinoline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other similar compounds, it may exhibit different levels of efficacy and selectivity in various applications .

Properties

Molecular Formula

C9H9Cl3N2

Molecular Weight

251.5 g/mol

IUPAC Name

7-chloroquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C9H7ClN2.2ClH/c10-7-2-1-6-3-8(11)5-12-9(6)4-7;;/h1-5H,11H2;2*1H

InChI Key

RUPLHGWAGAMBJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)N)Cl.Cl.Cl

Origin of Product

United States

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